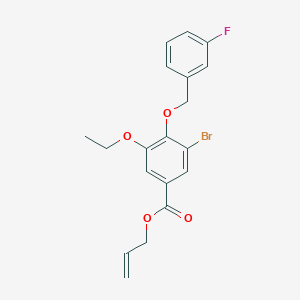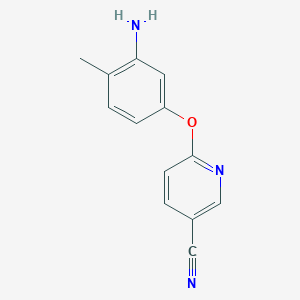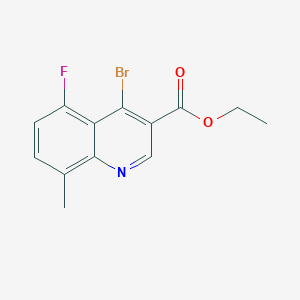
Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate is a quinoline derivative with a molecular formula of C13H11BrFNO2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, fluorine, and methyl groups on the quinoline ring enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. The specific steps for this compound may involve:
Bromination: Introduction of the bromine atom at the desired position on the quinoline ring.
Fluorination: Introduction of the fluorine atom using fluorinating agents.
Esterification: Formation of the ethyl ester group through reaction with ethanol and an acid catalyst.
Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and energy consumption.
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
Substituted Quinoline Derivatives: Depending on the substituents introduced.
Quinoline N-oxides: From oxidation reactions.
Dihydroquinolines: From reduction reactions.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, antibacterial, and antiviral compounds.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Utilized in the development of organic semiconductors and fluorescent dyes.
Agricultural Chemistry: Explored for its potential use as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.
Interacting with Receptors: Modulating receptor activity to produce a biological response.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.
Comparación Con Compuestos Similares
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar structure with different halogen substitutions.
Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate: Similar structure with different positions of halogen and methyl groups.
Uniqueness: Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its potential as a pharmacophore in drug design.
Propiedades
Fórmula molecular |
C13H11BrFNO2 |
|---|---|
Peso molecular |
312.13 g/mol |
Nombre IUPAC |
ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11BrFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3 |
Clave InChI |
ZTHCYGPYVAJQKT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



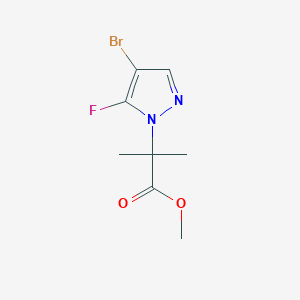
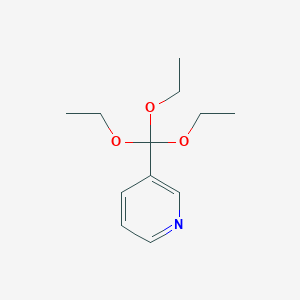
![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
![(2,5-Dioxaspiro[3.5]nonan-8-yl)methanol](/img/structure/B13007450.png)
![4-Methyl-1-thia-4,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13007453.png)
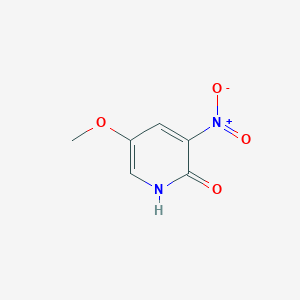
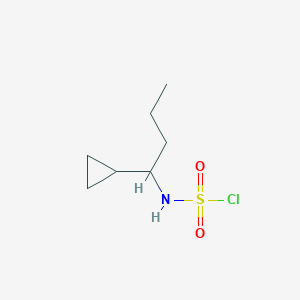
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)

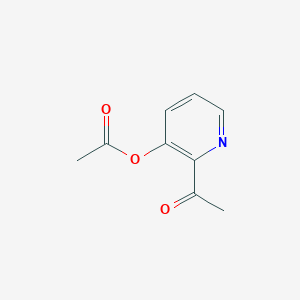
![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13007488.png)
